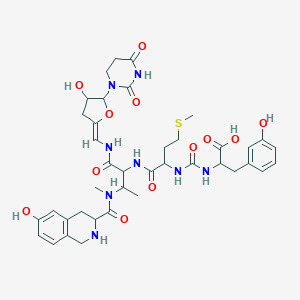

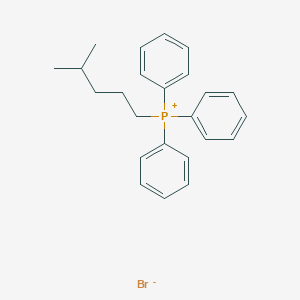

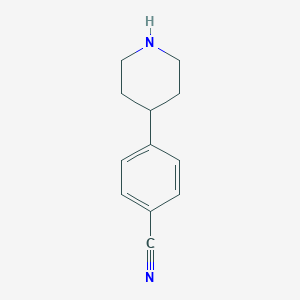

![molecular formula C27H46O2 B132067 (2R)-2,8-Dimethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol CAS No. 119-13-1](/img/structure/B132067.png)

(2R)-2,8-Dimethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol

Overview

Description

Delta-tocopherol is a form of vitamin E that has been studied for its potential in various applications, particularly in the field of dermatology and angiogenesis. Vitamin E is known for its antioxidant properties and is commonly used in skincare products. Delta-tocopherol, in particular, has been evaluated for its ability to penetrate and metabolize in the skin, as well as its effects on angiogenesis, which is the formation of new blood vessels from pre-existing ones and is a crucial process in tumor growth and wound healing.

Synthesis Analysis

The synthesis of delta-tocopherol derivatives, such as delta-tocopherol glucoside (delta-TG), has been explored to enhance the delivery and efficacy of vitamin E in the skin. Delta-TG is a prodrug of delta-tocopherol, designed to improve skin absorption and provide a controlled release of the active antioxidant. The study of this prodrug in human skin models has shown that it can be metabolized into free tocopherol, indicating that the skin has the capability to convert the prodrug into its active form .

Molecular Structure Analysis

While the specific molecular structure analysis of delta-tocopherol is not detailed in the provided papers, it is known that the molecular structure of vitamin E variants, including tocopherols and tocotrienols, plays a significant role in their biological activity. The differences in the side chains and saturation levels of these molecules can influence their antioxidant capacity and their ability to interact with biological membranes.

Chemical Reactions Analysis

Delta-tocopherol undergoes metabolic conversion in the skin. The study on delta-TG has shown that this prodrug is metabolized into free tocopherol in both reconstituted human epidermis and viable human skin. This conversion allows for the gradual delivery of the active antioxidant, which can reinforce the skin's antioxidant defenses over time .

Physical and Chemical Properties Analysis

The physical and chemical properties of delta-tocopherol contribute to its function as an antioxidant and its potential therapeutic applications. For instance, the study on delta-TG demonstrated that this prodrug has a considerable reservoir effect in the skin, which is associated with its physical properties that allow for slow and prolonged delivery of free tocopherol . Additionally, delta-tocopherol's antiangiogenic properties, as shown in the suppression of VEGF-induced angiogenesis, highlight its chemical ability to interfere with specific signaling pathways, such as VEGF receptor 2, and to activate caspases in endothelial cells .

Scientific Research Applications

Food Additive Safety Delta-tocopherol, alongside other tocopherol isomers like alpha-, beta-, and gamma-tocopherols, has been evaluated for safety as a food additive. The comprehensive examination of their chemical-physical properties, dietary intake, metabolic pathways, and biological activities concluded that tocopherols are safe to use in food products (Tomassi & Silano, 1986).

Cancer Prevention and Treatment Research has pointed out the distinct anticancer activities of different tocopherol forms, including delta-tocopherol. While many studies have focused on alpha-tocopherol, emerging evidence supports the anticancer properties of delta-tocopherol, suggesting its potential in cancer prevention and treatment. It's noted for its strong antioxidant properties and is considered to be more effective in certain biological activities compared to alpha-tocopherol (Das Gupta & Suh, 2016).

Neurodegenerative Disorders Delta-tocopherol has been part of studies exploring its effects on cognitive impairments and neurodegenerative disorders like Alzheimer's Disease. It is highlighted for its antioxidant capabilities and its potential role in counteracting neurodegenerative processes (Usoro & Mousa, 2010).

Mechanism of Action

Target of Action

Delta-Tocopherol, a form of Vitamin E, is a lipophilic antioxidant compound . It primarily targets reactive oxygen and nitrogen species, functioning as an electrophilic center to trap these reactive species . This action is crucial in maintaining the integrity of cellular structures and functions by preventing oxidative damage .

Mode of Action

Delta-Tocopherol interacts with its targets by donating a hydrogen atom to lipid peroxyl radicals, effectively neutralizing them . This action blocks the proliferation of lipid peroxidation in cellular membranes . In addition to its antioxidant activities, delta-Tocopherol also plays a significant role in cell signaling .

Biochemical Pathways

The biosynthesis of delta-Tocopherol takes place mainly in the plastids of higher plants. It is derived from two metabolic pathways: the homogentisic acid pathway, an intermediate of degradation of aromatic amino acids, and the phytyldiphosphate pathway, which arises from the methylerythritol phosphate pathway . The regulation of delta-Tocopherol biosynthesis occurs at least partially at the level of key enzymes, including p-hydroxyphenylpyruvate dioxygenase (HPPD), homogentisate phytyltransferase (HPT), tocopherol cyclase (TC), and two methyltransferases .

Pharmacokinetics

The pharmacokinetics of delta-Tocopherol in humans have been studied, and it has been found that it can be safely consumed and achieve bioactive levels . Plasma concentrations of delta-Tocopherol were found to be comparable to those obtained in delta-Tocopherol-treated mice in which tumor growth was delayed . Furthermore, plasma and urine levels of metabolites were elevated after delta-Tocopherol administration in a dose-dependent manner .

Result of Action

The primary result of delta-Tocopherol’s action is the prevention of oxidative damage in cells, contributing to cellular health and function . It has been found to inhibit the growth of certain cancer cells, reduce inflammation in the body, and protect neurons from damage caused by oxidative stress . Additionally, delta-Tocopherol has demonstrated cholesterol-lowering effects, making it a potential natural remedy for managing cardiovascular health .

Action Environment

The action of delta-Tocopherol is influenced by various environmental factors. For instance, its biosynthesis changes in response to different stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling . Understanding the induction mechanism under stress can help develop methods to engineer plants with high delta-Tocopherol contents .

Safety and Hazards

Delta-Tocopherol may cause irritation of the respiratory tract if inhaled, and it may be harmful if swallowed . Skin contact may cause an allergic skin reaction, and eye contact should be avoided . It is recommended to avoid breathing its vapors or spray mist and to avoid prolonged or repeated exposure .

Future Directions

Understanding the induction mechanism of delta-tocopherol under stress will help develop methods to engineer plants with high tocopherol contents . Delta-Tocopherol shows fluctuation in their quantity under abiotic stresses, suggesting their critical role as an antioxidant and as an indicator of stress tolerance in plants . Future research may focus on the underlying mechanisms that regulate the entire pathway and fluctuation in tocopherol content and composition during stress conditions .

Biochemical Analysis

Biochemical Properties

Delta-Tocopherol plays a significant role in biochemical reactions as a lipophilic antioxidant . It interacts with various enzymes, proteins, and other biomolecules, acting as a radical chain breaker due to its hydrophobic character . The biosynthesis of delta-Tocopherol takes place mainly in the plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway .

Cellular Effects

Delta-Tocopherol has profound effects on various types of cells and cellular processes. It influences cell function by acting as an antioxidant, protecting cells from oxidative stress

Molecular Mechanism

At the molecular level, delta-Tocopherol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its antioxidant action is related to the formation of tocopherol quinone and its subsequent recycling or degradation .

Metabolic Pathways

Delta-Tocopherol is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

properties

| { "Design of the Synthesis Pathway": "The synthesis of delta-Tocopherol can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2,3-dimethyl-1,4-naphthoquinone", "isophytol", "sodium borohydride", "acetic anhydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "methanol", "water" ], "Reaction": [ "Step 1: Reduction of 2,3-dimethyl-1,4-naphthoquinone with sodium borohydride in methanol to yield 2,3-dimethyl-1,4-naphthoquinol", "Step 2: Esterification of isophytol with acetic anhydride in the presence of acetic acid to yield isophytol acetate", "Step 3: Reduction of isophytol acetate with sodium borohydride in methanol to yield isophytol", "Step 4: Condensation of 2,3-dimethyl-1,4-naphthoquinol with isophytol in the presence of hydrochloric acid to yield delta-tocopherol", "Step 5: Purification of delta-tocopherol using column chromatography with a mixture of methanol and water as eluent" ] } | |

CAS RN |

119-13-1 |

Molecular Formula |

C27H46O2 |

Molecular Weight |

402.7 g/mol |

IUPAC Name |

(2S)-2,8-dimethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |

InChI |

InChI=1S/C27H46O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h18-22,28H,7-17H2,1-6H3/t21-,22-,27-/m0/s1 |

InChI Key |

GZIFEOYASATJEH-BERHBOFZSA-N |

Isomeric SMILES |

CC1=CC(=CC2=C1O[C@@](CC2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)O |

SMILES |

CC1=CC(=CC2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)O |

Canonical SMILES |

CC1=CC(=CC2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)O |

Appearance |

Unit:50 mg/ml, 1 mlSolvent:hexanePurity:TLC, 95%; GC, 98%Physical liquid |

melting_point |

< 25 °C |

Other CAS RN |

119-13-1 |

physical_description |

Clear, viscous, pale yellowish or orange oil which oxidises and darkens on exposure to air or light Solid |

synonyms |

(2R)-3,4-Dihydro-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol; 2,8-Dimethyl-2-(4,8,12-trimethyltridecyl)-6-chromanol; (+)-δ-Tocopherol; (2R,4’R,8’R)-δ-Tocopherol; (R,R,R)-δ-Tocopherol; 8-Methyltocol; D-δ-Tocopherol; E 309; E |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

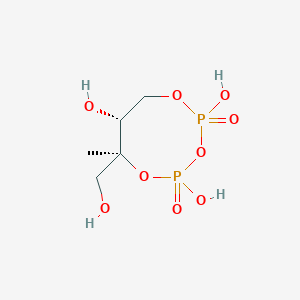

![(3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one](/img/structure/B131989.png)

![Imidazo[1,2-a]pyridine](/img/structure/B132010.png)